N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide
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Overview
Description
N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide is a complex organic compound that features a benzimidazole and indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Dimethylamino Propyl Group: This step involves the alkylation of the benzimidazole nitrogen with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Indole Moiety: The final step involves coupling the benzimidazole derivative with an indole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, forming various oxidized products.
Reduction: Reduction reactions can target the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino propyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.
Medicine
Medicinally, N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include protein kinases and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}propanamide
- N-{1-[3-(dimethylamino)propyl]-1H-indol-3-yl}propanamide
Uniqueness
N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide is unique due to the presence of both benzimidazole and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions with a wide range of molecular targets.
Properties
Molecular Formula |
C24H29N5O |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-yl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C24H29N5O/c1-17-26-22-15-19(10-11-23(22)29(17)14-6-13-28(2)3)27-24(30)12-9-18-16-25-21-8-5-4-7-20(18)21/h4-5,7-8,10-11,15-16,25H,6,9,12-14H2,1-3H3,(H,27,30) |
InChI Key |
BKQWVCJSMUSINU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)NC(=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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